molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Cat. No.: B137588
CAS No.: 112914-13-3
M. Wt: 224.27 g/mol
InChI Key: JHSPPBBJOLKJDH-UHFFFAOYSA-N
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Description

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine, also known as this compound, is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437216
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112914-13-3
Record name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112914-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
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Synthesis routes and methods I

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
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Synthesis routes and methods II

Procedure details

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours. The reaction mixture is adjusted to pH 11 with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. Removal of the solvent under reduced pressure gives the title compound as an oil.
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Synthesis routes and methods III

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Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
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Q & A

Q1: What is the significance of chirality in synthesizing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine for pharmaceutical applications?

A1: Chirality is crucial because different enantiomers of a molecule can exhibit different biological activities. In the case of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate for mosapride, ensuring high enantiomeric excess (ee) is critical. The study by [] outlines an asymmetric synthesis route that achieves this. Producing the desired enantiomer with high purity ensures that the final drug interacts specifically with its target, enhancing efficacy and potentially minimizing off-target effects.

Q2: How does the process described in [] offer a more cost-effective approach to synthesizing substituted benzamide derivatives, a class of compounds to which mosapride belongs?

A2: The patent by [] details a process utilizing readily available and cheaper starting materials, specifically highlighting 4-amino-5-chloro-2-ethoxybenzoic acid and 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This approach aims to reduce production costs compared to previously established methods. Moreover, the process emphasizes mild reaction conditions, which can contribute to cost-effectiveness by potentially reducing the need for specialized equipment or energy-intensive steps.

Q3: Why is the development of efficient and scalable synthetic routes for compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine important in a pharmaceutical context?

A3: Efficient and scalable synthesis is paramount in pharmaceutical development to transition from laboratory-scale synthesis to industrial-scale production. In the context of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate for mosapride, this translates into being able to meet the demands of manufacturing sufficient quantities of the drug while ensuring consistent quality and cost-effectiveness. The route described in [], for example, with its focus on high enantioselectivity and a reasonable overall yield, represents a step towards a potentially scalable process. This is essential for making the final drug, mosapride, widely accessible to patients.

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